4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide is a complex organic compound that features a thiazole ring, a sulfinamide group, and a benzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring and sulfinamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfinamide group play crucial roles in binding to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene)aniline hydrobromide
- 4-[4-(4-Methyl-2-methylamino-thiazol-5-yl)-pyrimidin-2-ylamino]
- 4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)-benzamide
Uniqueness
4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide is unique due to its specific combination of functional groups and structural features. The presence of the methoxy group, thiazole ring, and sulfinamide moiety provides distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H15N3O3S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
4-methoxy-N-[4-(1,3-thiazol-2-ylsulfinamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-23-14-6-2-12(3-7-14)16(21)19-13-4-8-15(9-5-13)25(22)20-17-18-10-11-24-17/h2-11H,1H3,(H,18,20)(H,19,21) |
InChI Key |
CLPRRCYBSYFGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.